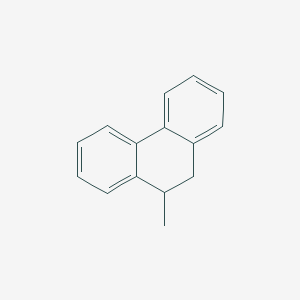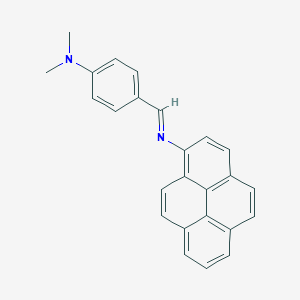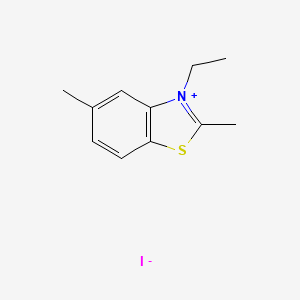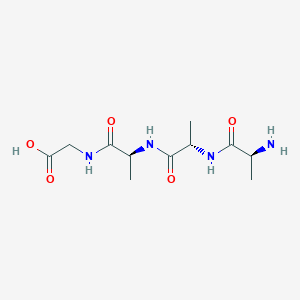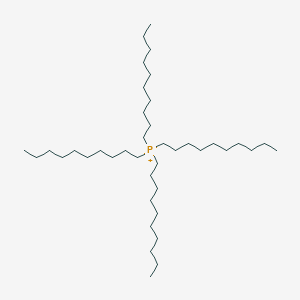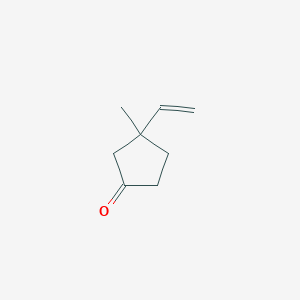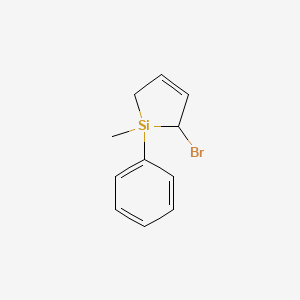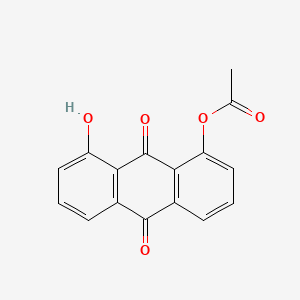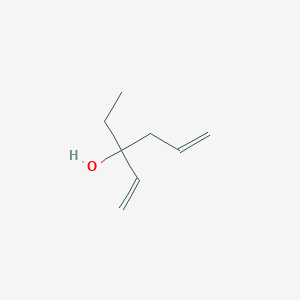
3-Ethylhexa-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes two double bonds and an ethyl group attached to the hexadiene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,5-dien-3-ol typically involves the reaction of appropriate dienes with ethylating agents under controlled conditions. One common method is the hydroboration-oxidation of 3-ethyl-1,5-hexadiene. This process involves the addition of borane (BH3) to the diene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl groups to the hexadiene backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 3-ethylhexa-1,5-dien-3-one.
Reduction: Formation of 3-ethylhexane.
Substitution: Formation of 3-ethylhexa-1,5-dien-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
3-Ethylhexa-1,5-dien-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The double bonds in the compound can participate in electrophilic addition reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadien-3-ol: Similar structure but lacks the ethyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond instead of double bonds.
3,3,6-Trimethylhepta-1,5-dien-4-one: Contains additional methyl groups and a ketone functional group.
Uniqueness: 3-Ethylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
40085-13-0 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-ethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h4-5,9H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
CRYPRYCEJPCFOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


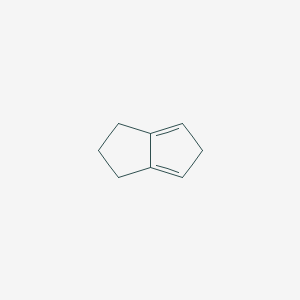
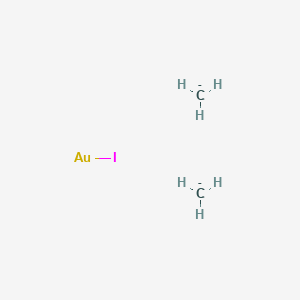
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
